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For researchers, scientists, and professionals in drug development utilizing microfabricated

devices, the choice of ohmic contact material is critical for reliable device performance. This

guide provides an objective comparison of two commonly used materials for ohmic contacts on

silicon: nickel silicide (NiSi) and aluminum (Al). The comparison is based on experimental data

for key performance metrics, including electrical properties and thermal stability.

Performance Comparison
A summary of the key performance parameters for nickel silicide and aluminum ohmic contacts

is presented below. It is important to note that these values can vary significantly depending on

the specific fabrication process parameters, such as deposition method, annealing temperature

and duration, and the doping concentration of the silicon substrate.
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Property
Nickel Silicide
(NiSi)

Aluminum (Al)
Key
Considerations

Specific Contact

Resistivity (ρc)
10⁻⁶ to 10⁻⁸ Ω·cm² 10⁻⁶ to 10⁻⁷ Ω·cm²

NiSi can achieve

lower contact

resistivity, which is

crucial for scaled

devices.

Sheet Resistance (Rs)
10-20 Ω/sq for NiSi

phase

~0.03 Ω/sq (for bulk

Al)

NiSi sheet resistance

is for the formed

silicide layer, while for

Al it is for the

deposited metal film.

Formation

Temperature

350-600°C for NiSi

phase
400-450°C for alloying

NiSi formation is a

multi-stage process

with different phases

(Ni₂Si, NiSi, NiSi₂)

forming at different

temperatures.

Thermal Stability Stable up to ~600°C

Prone to junction

spiking and

electromigration at

elevated

temperatures.[1]

NiSi offers superior

thermal stability

compared to Al.

Low-Temperature

Performance

No superconducting

transition

Becomes

superconducting

below 1.175 K,

leading to increased

contact resistance

near zero magnetic

field.[2]

NiSi is advantageous

for low-temperature

quantum transport

measurements.[2]

Process Integration Self-aligned process

(salicide) compatible

with modern CMOS

technology.

Simpler deposition

process but can have

issues with junction

The salicide process

for NiSi allows for

precise contact

formation.
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spiking in shallow

junctions.[1]

Junction Leakage

Current

Can be higher due to

silicide formation

consuming part of the

silicon junction.

Abnormal growth can

cause failures.[3][4]

Generally lower, but

junction spiking can

lead to shorts.

Careful process

control is required for

both materials to

minimize leakage.

Experimental Protocols
Detailed methodologies for the fabrication of nickel silicide and aluminum ohmic contacts are

crucial for reproducibility and optimization. Below are representative experimental protocols for

creating these contacts on a silicon substrate.

Nickel Silicide (NiSi) Ohmic Contact Fabrication
(Salicide Process)
The self-aligned silicide (salicide) process is a standard method for forming nickel silicide

contacts in modern microfabrication.

Substrate Preparation: Start with a cleaned p-type or n-type silicon wafer. Standard RCA

cleaning is typically performed to remove organic and inorganic contaminants.

Oxide Growth and Patterning: Grow a layer of silicon dioxide (SiO₂) on the wafer, typically

through thermal oxidation. Use photolithography and etching (e.g., with buffered hydrofluoric

acid) to define the contact windows where the silicide will be formed.

Pre-deposition Clean: Immediately before metal deposition, perform a brief dip in a dilute

hydrofluoric acid (HF) solution to remove the native oxide from the silicon surface in the

contact windows.

Nickel Deposition: Deposit a thin film of nickel (Ni), typically 10-30 nm, over the entire wafer

surface using a physical vapor deposition technique like sputtering or electron beam

evaporation. A capping layer, such as titanium (Ti) or titanium nitride (TiN), can be deposited

on top of the nickel to prevent oxidation during annealing.
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First Rapid Thermal Annealing (RTA-1): Perform a rapid thermal anneal at a relatively low

temperature, around 300-350°C, in a nitrogen (N₂) atmosphere. This step promotes the

reaction of nickel with silicon to form the high-resistance Ni₂Si phase in the contact windows.

Selective Etching: Remove the unreacted nickel and the capping layer from the oxide

regions. A wet etch solution, such as a mixture of sulfuric acid (H₂SO₄) and hydrogen

peroxide (H₂O₂), can be used for this purpose. This step leaves the Ni₂Si only in the desired

contact areas.

Second Rapid Thermal Annealing (RTA-2): Perform a second rapid thermal anneal at a

higher temperature, typically between 450°C and 600°C, in a nitrogen atmosphere. This

converts the high-resistance Ni₂Si phase into the desired low-resistance NiSi phase.

Aluminum (Al) Ohmic Contact Fabrication
The fabrication of aluminum ohmic contacts is a more straightforward process but requires

careful control of the annealing step to prevent junction spiking.

Substrate Preparation: Begin with a cleaned silicon wafer with predefined active areas.

Oxide Patterning: Similar to the NiSi process, use photolithography and etching to open

contact windows in an insulating oxide layer.

Pre-deposition Clean: Perform an HF dip to remove the native oxide from the silicon surface

just before aluminum deposition.

Aluminum Deposition: Deposit a layer of aluminum, often with a small percentage of silicon

(Al-Si alloy) to reduce junction spiking, using sputtering or evaporation. The thickness is

typically in the range of 100-500 nm.

Lift-off or Etching:

Lift-off: If a photoresist pattern was created before deposition, the metal on top of the resist

can be "lifted off" by dissolving the resist, leaving the metal only in the contact windows.

Etching: Alternatively, the entire wafer can be coated with aluminum, followed by

photolithography to pattern the desired contact areas, and then a wet or dry etch to
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remove the unwanted aluminum.

Sintering (Annealing): Anneal the wafer in a forming gas (a mixture of nitrogen and

hydrogen) at a temperature between 400°C and 450°C for about 30 minutes. This step

promotes the alloying of aluminum with silicon to form a good ohmic contact.

Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using

the DOT language.
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Nickel Silicide Ohmic Contact

Aluminum Ohmic Contact

Properties Advantages

Low Contact Resistivity
Good Thermal Stability

No Superconducting Transition

Disadvantages
Complex Formation

Higher Junction Leakage Potential

Properties

Advantages

Simple Process
Low Bulk Resistivity

Disadvantages

Junction Spiking
Electromigration

Superconducting at Low Temp.

Comparison
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Nickel Silicide (Salicide) Workflow Aluminum Ohmic Workflow

Si Wafer with Patterned Oxide

HF Dip

Ni (+ TiN cap) Deposition

RTA-1 (Ni₂Si formation)

Selective Etch of unreacted Ni

RTA-2 (NiSi formation)

NiSi Ohmic Contact

Si Wafer with Patterned Oxide

HF Dip

Al Deposition

Lift-off or Etch

Sintering (Alloying)

Al Ohmic Contact
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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